2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride

Medicinal Chemistry Kinase Inhibitor Development Structure-Activity Relationship (SAR)

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-84-5) is a differentiated quinoline-4-carbonyl chloride building block. Its 4-isobutoxyphenyl substituent imparts unique steric and electronic properties that cannot be replicated by methylphenyl or propoxyphenyl analogs. This structural divergence is critical in kinase inhibitor discovery, where minor 2-aryl modifications dramatically shift ATP-binding pocket affinity and selectivity. Available at 98.0% purity in multi-gram quantities, it enables reproducible synthesis of focused 4-carboxamide libraries for systematic SAR campaigns. Choose this chemotype to explore novel chemical space and avoid uncontrolled variables associated with non-identical scaffolds.

Molecular Formula C20H18ClNO2
Molecular Weight 339.8 g/mol
CAS No. 1160264-84-5
Cat. No. B1393881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride
CAS1160264-84-5
Molecular FormulaC20H18ClNO2
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
InChIInChI=1S/C20H18ClNO2/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-11,13H,12H2,1-2H3
InChIKeyQQJZYARCNPUYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-84-5): Procurement, Specifications, and Core Chemical Profile


2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-84-5) is a quinoline-based heterocyclic acyl chloride with the molecular formula C₂₀H₁₈ClNO₂ and a molecular weight of 339.82 g/mol . It features a 4-isobutoxyphenyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position of the quinoline core . This compound is primarily supplied for research use only, with a typical purity specification of 98.0%, and is available from multiple vendors in quantities ranging from 100 mg to multi-gram scales . Its physicochemical properties include a calculated density of 1.2±0.1 g/cm³ and a boiling point of 493.4±45.0 °C at 760 mmHg .

Why Generic Substitution of 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride Is Scientifically Unsupported


The 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride scaffold cannot be assumed interchangeable with other quinoline-4-carbonyl chlorides due to the divergent structure-activity relationships (SAR) inherent to this chemotype. While the quinoline-4-carbonyl chloride core provides a reactive handle for amide bond formation, the nature and position of the 2-aryl substituent are critical determinants of downstream biological activity in the resulting amide derivatives [1]. Specifically, the 4-isobutoxyphenyl group introduces unique steric and electronic properties compared to common analogs such as 2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-93-6) [2] or 2-(4-propoxyphenyl)quinoline-4-carbonyl chloride . In the broader quinoline kinase inhibitor field, minor modifications to the 2-position substituent—including alkoxy chain length and branching—have been shown to substantially alter binding affinity to ATP-binding pockets and modulate target selectivity profiles [3][4]. Without direct comparative data, any substitution would introduce uncontrolled variables that could compromise experimental reproducibility and invalidate structure-activity correlation efforts.

Quantitative Differentiation of 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride: A Comparative Evidence Guide


Comparative Structural Features and Their Impact on Reactivity and Downstream Applications

The 4-isobutoxyphenyl group in this compound introduces a branched, lipophilic alkoxy chain, which is structurally distinct from the linear 4-propoxyphenyl analog and the smaller 4-methylphenyl analog. This difference in steric bulk and electronic distribution can influence the compound's reactivity as an acylating agent and the binding affinity of its derived amides. While direct head-to-head biological data for this specific carbonyl chloride are absent, the class-level inference is that these structural variations are non-trivial in the context of quinoline-based kinase inhibitors, where subtle changes in the 2-aryl substituent are known to modulate activity [1][2]. Specifically, the isobutoxy group's branching may enhance metabolic stability compared to linear alkoxy chains, a factor in lead optimization [3].

Medicinal Chemistry Kinase Inhibitor Development Structure-Activity Relationship (SAR)

Commercial Availability and Purity Specifications for Reproducible Research

This compound is commercially available with a specified purity of 98.0% from multiple suppliers, a critical metric for ensuring reproducible synthetic outcomes . This purity level is comparable to other quinoline-4-carbonyl chloride derivatives used in research, but the specific availability of this isobutoxy-substituted variant is more limited than common analogs like the methylphenyl derivative, which is produced at larger scales [1]. The limited vendor pool may impact lead times and cost, with a reported price of $150 for 100 mg, which is a factor for procurement planning .

Chemical Synthesis Procurement Analytical Chemistry

Synthetic Utility as a Key Intermediate in Amide Library Generation

The carbonyl chloride functional group at the 4-position of the quinoline ring makes this compound a versatile electrophile for the synthesis of diverse amide libraries via reaction with primary or secondary amines. This is a common and well-established application for this class of compounds [1]. The presence of the 4-isobutoxyphenyl group at the 2-position imparts unique steric and electronic properties to the resulting amides, which can be exploited to probe SAR in biological assays [2]. The compound's calculated density (1.2 g/cm³) and boiling point (493.4 °C) are consistent with handling as a reactive acyl chloride . The specific utility is differentiated from other quinoline acyl chlorides by the distinct chemical space accessed through the isobutoxyphenyl motif.

Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

Optimal Research Applications for 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride Based on Quantitative Evidence


Synthesis of Novel Quinoline-4-carboxamide Libraries for Kinase Inhibitor Screening

Researchers engaged in kinase inhibitor discovery can use 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride as a key building block to generate a focused library of 4-carboxamide derivatives. The branched, lipophilic 4-isobutoxyphenyl substituent is designed to explore a unique region of chemical space that is distinct from commonly used phenyl or methylphenyl analogs, potentially leading to improved target binding or metabolic stability in lead compounds [1][2].

Structure-Activity Relationship (SAR) Studies on 2-Aryl Quinoline Scaffolds

This compound is particularly valuable in systematic SAR campaigns aimed at understanding the impact of 2-aryl substituents on biological activity. By comparing the amide derivatives synthesized from this acyl chloride with those derived from analogs such as 2-(4-methylphenyl)quinoline-4-carbonyl chloride or 2-(4-propoxyphenyl)quinoline-4-carbonyl chloride, researchers can quantitatively map the influence of alkoxy chain length and branching on key parameters like potency, selectivity, and physicochemical properties [3].

Development of Chemical Probes and Tool Compounds

Due to its commercial availability and defined purity (98.0%), this compound can serve as a reliable starting material for the synthesis of chemical probes intended for target validation or mechanistic studies . The unique structural features of the resulting amides may confer improved selectivity or a distinct pharmacological profile compared to probes derived from more common quinoline precursors, making it a strategic choice for hypothesis-driven research in cellular and biochemical assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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